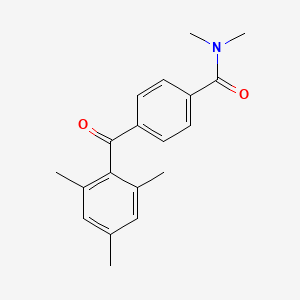
4-(mesitylcarbonyl)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(mesitylcarbonyl)-N,N-dimethylbenzamide, also known as Mesityl oxide benzamide or MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MDB is not well understood. However, studies have suggested that MDB may exert its biological effects by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MDB has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of MDB are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDB has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, MDB has some limitations as well. It is relatively expensive, and its mechanism of action is not well understood.
Direcciones Futuras
MDB has several potential applications in various fields. Some of the future directions for research on MDB include:
1. Further investigation of the mechanism of action of MDB.
2. Development of new compounds based on MDB for the treatment of inflammatory diseases and cancer.
3. Synthesis of new polymers using MDB as a building block.
4. Investigation of the potential use of MDB in organic synthesis.
5. Development of new methods for the synthesis of MDB and its derivatives.
Conclusion:
MDB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is easy to synthesize, stable, and has a high purity. MDB has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, the exact biochemical and physiological effects of MDB are still under investigation. Further research is needed to fully understand the potential applications of MDB in various fields.
Métodos De Síntesis
MDB can be synthesized through the reaction of mesityl oxide and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction results in the formation of MDB as a white crystalline solid with a melting point of 147-148°C.
Aplicaciones Científicas De Investigación
MDB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MDB has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. MDB has also been used as a starting material for the synthesis of various biologically active compounds. In material science, MDB has been used as a building block for the synthesis of new polymers with improved properties. In organic synthesis, MDB has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-10-13(2)17(14(3)11-12)18(21)15-6-8-16(9-7-15)19(22)20(4)5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQNQTAIQVWPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
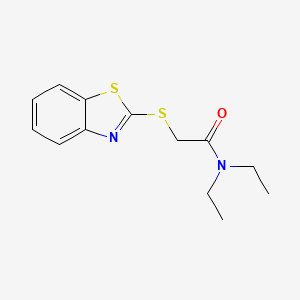

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
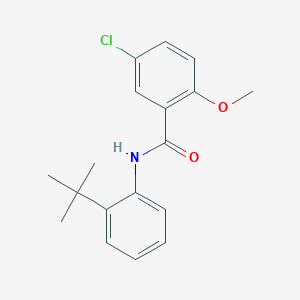
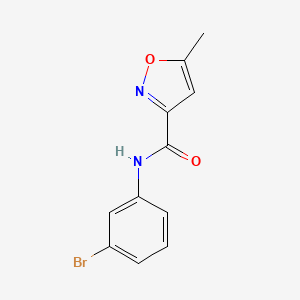
![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
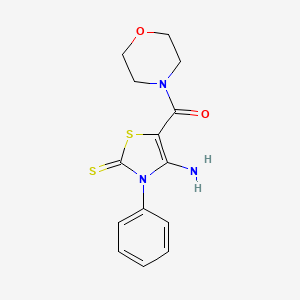
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)
![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)
